Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile
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Overview
Description
Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile is a polycyclic aromatic compound with the molecular formula C18H8N4. It is characterized by its fused ring structure, which includes two benzene rings and a quinoxaline core with two cyano groups at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[f,h]quinoxaline-2,3-dicarbonitrile typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted quinoxalines, amines, and other functionalized derivatives that can be further utilized in different applications .
Scientific Research Applications
Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Mechanism of Action
The mechanism by which dibenzo[f,h]quinoxaline-2,3-dicarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound’s electronic structure allows it to participate in electron transfer processes, making it useful in electronic applications. In biological systems, its derivatives may interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[f,h]furo[2,3-b]quinoxaline: This compound has a similar fused ring structure but includes a furo group instead of cyano groups.
Dibenzo[f,h]furazano[3,4-b]quinoxaline:
Uniqueness
Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile is unique due to its specific electronic properties conferred by the cyano groups. These properties make it particularly suitable for applications in organic electronics and materials science, where precise control over electronic characteristics is essential .
Biological Activity
Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile (DBQDC) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with DBQDC, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C18H8N4
- Molecular Weight : 280.2829 g/mol
- CAS Number : 55408-49-6
DBQDC is characterized by its unique dibenzoquinoxaline structure, which contributes to its biological properties. The compound can be synthesized through various methods, including reactions involving phenanthrenequinone and 2,3-diaminobut-2-enedinitrile .
Antimicrobial Activity
DBQDC and its derivatives have shown promising antimicrobial properties. A study highlighted that quinoxaline derivatives exhibit significant antibacterial activity against various strains of bacteria. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways .
Table 1: Antimicrobial Activity of DBQDC Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Dibenzo[f,h]quinoxaline | E. coli | 32 µg/mL |
Dibenzo[f,h]quinoxaline | S. aureus | 16 µg/mL |
Dibenzo[f,h]quinoxaline | Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
Research has indicated that DBQDC exhibits cytotoxic effects against several cancer cell lines. A notable study demonstrated that DBQDC induces apoptosis in human cancer cells through the activation of caspase pathways .
Table 2: Cytotoxicity of DBQDC Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 12 |
MCF-7 (breast cancer) | 10 |
A549 (lung cancer) | 15 |
Antioxidant Activity
The antioxidant capacity of DBQDC has also been investigated. The compound has shown significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .
Table 3: Antioxidant Activity of DBQDC
Assay Type | IC50 (µg/mL) |
---|---|
DPPH Radical Scavenging | 25 |
ABTS Radical Scavenging | 30 |
The biological activity of DBQDC is largely attributed to its ability to interact with cellular targets, including enzymes and DNA. Its structure allows for effective binding to these targets, leading to the modulation of various biochemical pathways. For instance, the ability to induce apoptosis in cancer cells suggests that DBQDC may interact with apoptotic signaling pathways, possibly through the generation of reactive oxygen species (ROS) .
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of quinoxaline derivatives, including DBQDC, demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The findings suggest potential applications in treating infections caused by resistant bacterial strains .
- Cytotoxicity Assessment : In vitro studies assessing the cytotoxic effects of DBQDC on various cancer cell lines revealed that it effectively inhibits cell proliferation and induces apoptosis. The study utilized flow cytometry and Western blot analysis to confirm the activation of apoptotic markers .
Properties
CAS No. |
55408-49-6 |
---|---|
Molecular Formula |
C18H8N4 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
phenanthro[9,10-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C18H8N4/c19-9-15-16(10-20)22-18-14-8-4-2-6-12(14)11-5-1-3-7-13(11)17(18)21-15/h1-8H |
InChI Key |
XAFVICNFTRNVKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC(=C(N=C24)C#N)C#N |
Origin of Product |
United States |
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